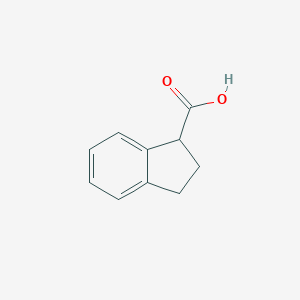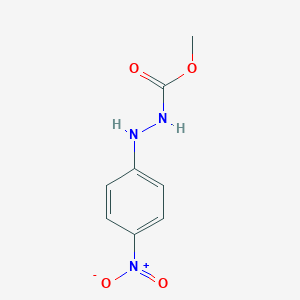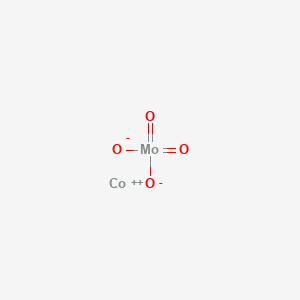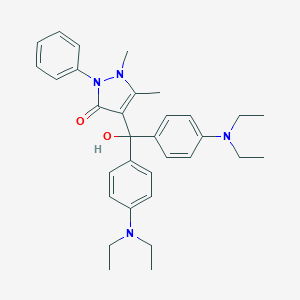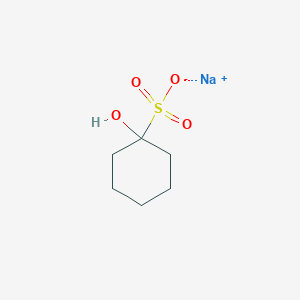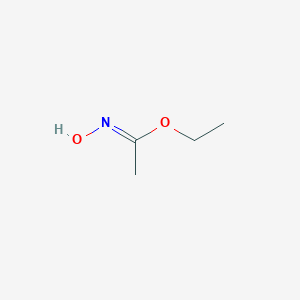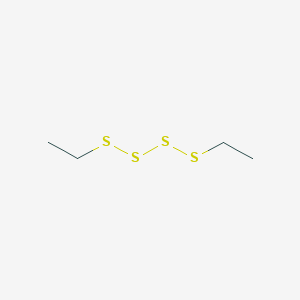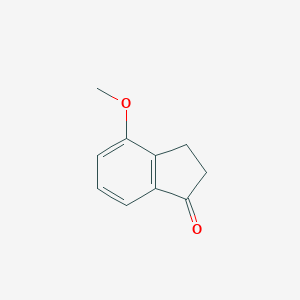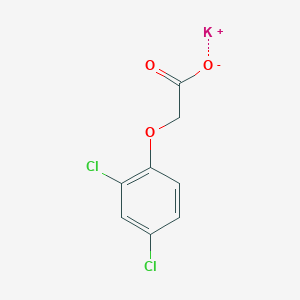
Potassium (2,4-dichlorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (2,4-dichlorophenoxy)acetate, also known as 2,4-D potassium salt, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a salt of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA). 2,4-D potassium salt is highly effective in controlling weeds, and is considered to be one of the safest herbicides available.
科学研究应用
Potassium (2,4-dichlorophenoxy)acetate potassium salt has been extensively studied for its herbicidal properties, and is widely used in agriculture to control broadleaf weeds. However, its applications go beyond weed control. Potassium (2,4-dichlorophenoxy)acetate potassium salt has been shown to induce somatic embryogenesis in a wide range of plant species, making it a valuable tool for plant tissue culture and genetic engineering. It has also been used as a selective agent in the isolation of plant protoplasts.
作用机制
Potassium (2,4-dichlorophenoxy)acetate potassium salt acts by disrupting the normal growth patterns of plants. It mimics the action of the natural plant hormone IAA, which is involved in cell division and elongation. However, unlike IAA, Potassium (2,4-dichlorophenoxy)acetate potassium salt is not regulated by the plant, and can accumulate to toxic levels, leading to uncontrolled growth and eventually death of the plant.
生化和生理效应
The effects of Potassium (2,4-dichlorophenoxy)acetate potassium salt on plants are complex and depend on a number of factors, including the concentration of the herbicide, the stage of plant development, and the species of plant. At low concentrations, Potassium (2,4-dichlorophenoxy)acetate potassium salt stimulates cell elongation and promotes the development of lateral roots. At high concentrations, it inhibits cell division and causes abnormal growth patterns, leading to stunted growth and eventual death of the plant.
实验室实验的优点和局限性
Potassium (2,4-dichlorophenoxy)acetate potassium salt is widely used in plant tissue culture and genetic engineering, where it is used to induce somatic embryogenesis and to select for transformed cells. Its advantages include its high solubility in water, its stability over a wide range of pH values, and its low toxicity to animals and humans. However, its use is limited by its potential to induce genetic instability and by its effects on plant growth and development.
未来方向
The future directions for research on Potassium (2,4-dichlorophenoxy)acetate potassium salt are numerous and diverse. Some of the key areas of research include the development of new synthesis methods that are more efficient and environmentally friendly, the identification of new applications for the herbicide, and the elucidation of the molecular mechanisms underlying its effects on plant growth and development. Other areas of research include the development of new herbicides that are more effective and less toxic, and the exploration of the potential of Potassium (2,4-dichlorophenoxy)acetate potassium salt as a tool for studying plant biology and genetics.
Conclusion
In conclusion, Potassium (2,4-dichlorophenoxy)acetate potassium salt is a highly effective herbicide that is widely used in agriculture to control broadleaf weeds. Its applications go beyond weed control, and it has been used as a tool in plant tissue culture and genetic engineering. The mechanism of action of Potassium (2,4-dichlorophenoxy)acetate potassium salt is complex, and its effects on plant growth and development are dependent on a number of factors. Although its use is limited by its potential to induce genetic instability and by its effects on plant growth and development, it remains an important tool for plant research and agriculture.
合成方法
Potassium (2,4-dichlorophenoxy)acetate potassium salt is synthesized by neutralizing Potassium (2,4-dichlorophenoxy)acetate with potassium hydroxide (KOH). The reaction yields a white crystalline powder that is highly soluble in water. The purity of the final product is critical for its effectiveness as a herbicide, and several methods have been developed to ensure the purity of the product.
属性
CAS 编号 |
14214-89-2 |
|---|---|
产品名称 |
Potassium (2,4-dichlorophenoxy)acetate |
分子式 |
C8H5Cl2KO3 |
分子量 |
259.12 g/mol |
IUPAC 名称 |
potassium;2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C8H6Cl2O3.K/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
InChI 键 |
XKTWNXNNDKRPHR-UHFFFAOYSA-M |
手性 SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |
其他 CAS 编号 |
14214-89-2 |
相关CAS编号 |
94-75-7 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




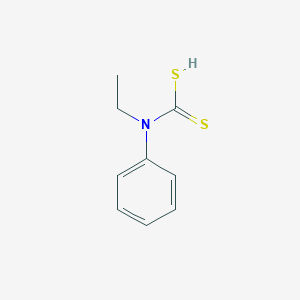
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
